molecular formula C11H15FO B13701176 2-(tert-Butoxy)-4-fluorotoluene

2-(tert-Butoxy)-4-fluorotoluene

Cat. No.: B13701176
M. Wt: 182.23 g/mol
InChI Key: BJCQMQPSZZQLPT-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-4-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-4-fluorotoluene typically involves the reaction of 4-fluorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-4-fluorotoluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-(tert-Butoxy)-4-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-4-fluorotoluene involves its interaction with various molecular targets. The tert-butoxy group can undergo elimination reactions, leading to the formation of reactive intermediates that can further react with other molecules. The fluorine atom enhances the compound’s reactivity by influencing the electron density on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxy)-4-chlorotoluene
  • 2-(tert-Butoxy)-4-bromotoluene
  • 2-(tert-Butoxy)-4-iodotoluene

Uniqueness

2-(tert-Butoxy)-4-fluorotoluene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

4-fluoro-1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

BJCQMQPSZZQLPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)OC(C)(C)C

Origin of Product

United States

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